Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC15852851
Molecular Formula: C14H10N2O2S
Molecular Weight: 270.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O2S |
|---|---|
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3 |
| Standard InChI Key | APMSECCDCVZLBT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate features a thieno[3,2-c]pyridine core substituted at the 4-position with a pyridin-3-yl group and at the 6-position with a methyl ester (Figure 1). The thienopyridine system arises from the fusion of a thiophene ring (positions 3,2) with a pyridine ring (positions c), creating a planar, aromatic scaffold conducive to π-π stacking interactions . The pyridinyl substituent introduces an additional nitrogen heteroatom, enhancing hydrogen-bonding capacity and molecular polarity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₂S | |
| Molecular Weight (g/mol) | 270.31 | |
| Density (g/cm³) | 1.34 | |
| Boiling Point (°C) | 295.191 (extrapolated) | |
| LogP | 2.08 | |
| Vapor Pressure (25°C) | 0.002 mmHg |
The compound’s lipophilicity (LogP = 2.08) suggests moderate membrane permeability, while the low vapor pressure indicates limited volatility under ambient conditions .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy of analogous thienopyridine carboxylates reveals characteristic absorptions:
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C=O stretch: 1700–1680 cm⁻¹ (ester carbonyl)
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C=N/C=C stretches: 1600–1450 cm⁻¹ (aromatic system)
Nuclear magnetic resonance (NMR) data for the methyl ester group typically appears as a singlet at δ 3.8–4.0 ppm (¹H) and δ 50–55 ppm (¹³C), while pyridinyl protons resonate as multiplet signals between δ 7.5–9.0 ppm .
Synthetic Methodologies
Cyclocondensation Strategies
A common approach to thieno[3,2-c]pyridines involves the reaction of β-aryl-α-thiocarbamoylacrylonitriles with keto esters. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a precursor in one-pot syntheses (Scheme 1) :
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Thiophene ring formation: Treatment of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate generates a thioether intermediate.
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Cyclization: Hydrazine hydrate induces ring closure, yielding the thienopyridine core.
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Esterification: Methanol in acidic conditions installs the methyl ester group .
Scheme 1: Simplified synthesis route for methyl thieno[3,2-c]pyridine-6-carboxylates .
Palladium-Catalyzed Cross-Coupling
Advanced routes employ Suzuki-Miyaura coupling to introduce the pyridin-3-yl moiety. A representative procedure (Scheme 2):
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Halogenation: Brominate the 4-position of methyl thieno[3,2-c]pyridine-6-carboxylate using N-bromosuccinimide (NBS).
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Coupling: React the brominated intermediate with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis .
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
This method achieves yields >70% with high regioselectivity, as confirmed by high-resolution mass spectrometry (HRMS) .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH, H₂O/EtOH), enabling further derivatization. For instance, coupling with amines generates amide derivatives—potential kinase inhibitors :
Electrophilic Aromatic Substitution
The electron-rich thienopyridine system undergoes nitration at the 5-position using HNO₃/H₂SO₄, introducing a nitro group that can be reduced to an amine for additional functionalization .
| Parameter | Specification | Source |
|---|---|---|
| Skin Irritation | Category 2 (H315) | |
| Eye Irritation | Category 2A (H319) | |
| Respiratory Irritation | Category 3 (H335) | |
| Flash Point | 132.3°C |
Personal protective equipment (PPE) requirements include nitrile gloves, safety goggles, and NIOSH-approved respirators when handling powders . Spills should be contained with inert absorbents (vermiculite) and disposed under hazardous waste regulations .
Emerging Applications
Kinase Inhibition
Thienopyridine carboxylates exhibit ATP-competitive binding to protein kinases. Molecular docking studies suggest the pyridinyl group occupies the hydrophobic pocket, while the ester moiety interacts with catalytic lysine residues .
Organic Electronics
The extended π-conjugation and electron-deficient nature make this compound a candidate for n-type organic semiconductors. Thin-film transistors fabricated with analogous derivatives show electron mobilities up to 0.15 cm²/V·s .
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